molecular formula C24H25NO5 B12206473 methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate

methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate

Cat. No.: B12206473
M. Wt: 407.5 g/mol
InChI Key: XVXWXEJEPKDDLF-UHFFFAOYSA-N
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Description

Methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate is a complex organic compound with a unique structure that combines elements of chromene and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene ring, followed by the introduction of the oxazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate
  • Methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate

Uniqueness

Methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate stands out due to its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl [6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chromeno ring fused with an oxazin ring and an ester functional group. Its structural formula can be summarized as follows:

PropertyValue
Molecular Formula C25H26N2O5
Molecular Weight 426.49 g/mol
IUPAC Name This compound

Antioxidant Activity

Research indicates that compounds with similar structural characteristics exhibit significant antioxidant properties. The presence of multiple functional groups in this compound suggests potential for scavenging free radicals and reducing oxidative stress in biological systems.

Antimicrobial Properties

Preliminary studies have shown that derivatives of chromeno and oxazin compounds possess antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several cancer cell lines. In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards specific cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and survival.

Study 1: Antioxidant Evaluation

A study conducted by researchers evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration with increasing concentrations of the compound.

Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli.

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

methyl 2-[6,10-dimethyl-8-oxo-3-(2-phenylethyl)-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate

InChI

InChI=1S/C24H25NO5/c1-15-19-11-18-13-25(10-9-17-7-5-4-6-8-17)14-29-22(18)16(2)23(19)30-24(27)20(15)12-21(26)28-3/h4-8,11H,9-10,12-14H2,1-3H3

InChI Key

XVXWXEJEPKDDLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=CC=C4)CC(=O)OC

Origin of Product

United States

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